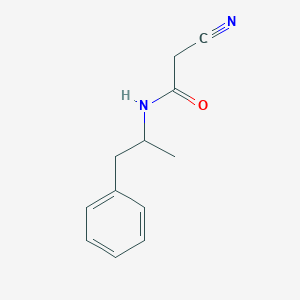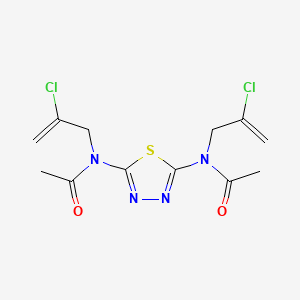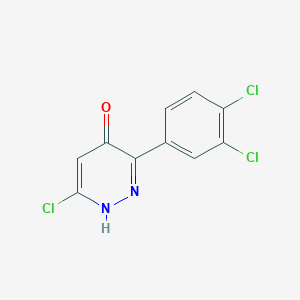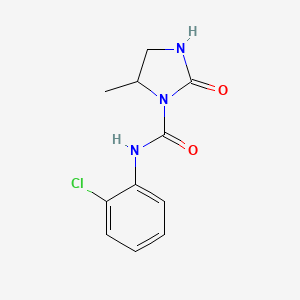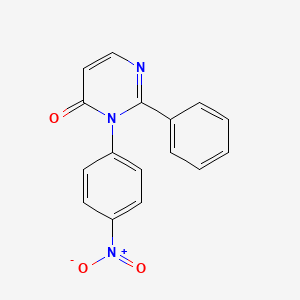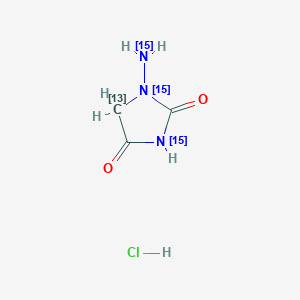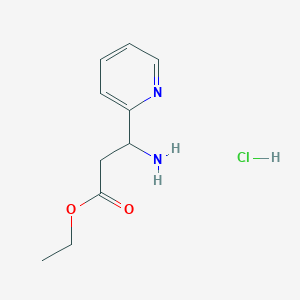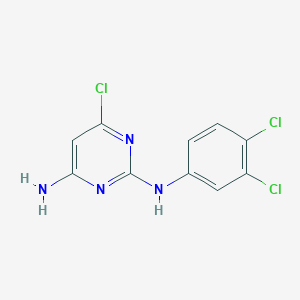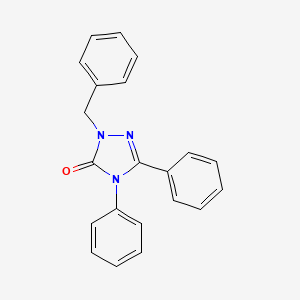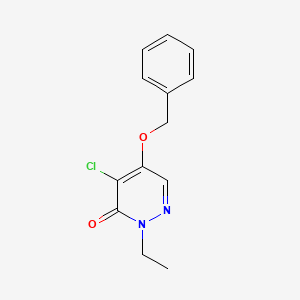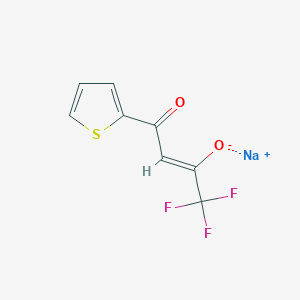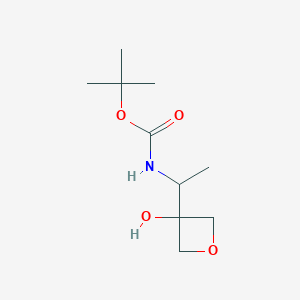![molecular formula C16H17N5O2S B12924737 Benzenesulfonamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]- CAS No. 647376-40-7](/img/structure/B12924737.png)
Benzenesulfonamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)benzenesulfonamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its quinazoline and benzenesulfonamide moieties, which contribute to its unique chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic conditions.
Introduction of the Amino Group: The amino group at the 6-position of the quinazoline ring can be introduced via nitration followed by reduction.
Attachment of the Ethyl Linker: The ethyl linker is introduced through a nucleophilic substitution reaction, where an appropriate ethyl halide reacts with the aminoquinazoline intermediate.
Formation of the Benzenesulfonamide Moiety: The final step involves the reaction of the ethyl-linked aminoquinazoline with benzenesulfonyl chloride under basic conditions to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to modify the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted benzenesulfonamides.
Aplicaciones Científicas De Investigación
4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX, an enzyme that plays a crucial role in maintaining pH balance in cancer cells. By inhibiting this enzyme, the compound disrupts the cellular environment, leading to reduced cell proliferation and increased apoptosis in cancer cells . The molecular targets include the active site of carbonic anhydrase IX, where the sulfonamide group binds and inhibits enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)benzenesulfonamide: Unique due to its specific inhibition of carbonic anhydrase IX.
4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)benzenesulfonamide derivatives: Similar structure but with different substituents on the benzenesulfonamide moiety.
Other Benzenesulfonamides: Compounds like sulfanilamide and its derivatives, which have different biological targets and applications.
Uniqueness
4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)benzenesulfonamide is unique due to its dual functionality, combining the properties of quinazoline and benzenesulfonamide, which allows for selective inhibition of specific enzymes and potential therapeutic applications in cancer and microbial infections .
Propiedades
Número CAS |
647376-40-7 |
|---|---|
Fórmula molecular |
C16H17N5O2S |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
4-[2-[(6-aminoquinazolin-4-yl)amino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C16H17N5O2S/c17-12-3-6-15-14(9-12)16(21-10-20-15)19-8-7-11-1-4-13(5-2-11)24(18,22)23/h1-6,9-10H,7-8,17H2,(H2,18,22,23)(H,19,20,21) |
Clave InChI |
OCDALDMDDFDMPI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCNC2=NC=NC3=C2C=C(C=C3)N)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Phenylpyrido[3,4-e][1,2,4]triazine](/img/structure/B12924654.png)
